molecular formula C6H13N3 B15328417 Piperidine-3-Carboximidamide

Piperidine-3-Carboximidamide

Cat. No.: B15328417
M. Wt: 127.19 g/mol
InChI Key: VUABPLGJPNFBHR-UHFFFAOYSA-N
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Description

Piperidine-3-Carboximidamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a carboximidamide group attached to the third carbon of the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of piperidine with cyanamide under specific conditions. The reaction typically involves heating the mixture in the presence of a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the compound can be produced through a continuous flow process, where piperidine and cyanamide are fed into a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: this compound oxide, piperidine-3-carboxylic acid.

  • Reduction Products: this compound hydride.

  • Substitution Products: this compound derivatives with different substituents.

Scientific Research Applications

Piperidine-3-Carboximidamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of various organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition.

  • Medicine: this compound derivatives are being investigated for their therapeutic potential in treating various diseases.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Piperidine-3-Carboximidamide is similar to other piperidine derivatives, such as Piperidine-2-carboximidamide and Piperidine-4-carboximidamide. These compounds share the piperidine ring structure but differ in the position of the carboximidamide group. This compound is unique due to its specific position on the ring, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • Piperidine-2-carboximidamide

  • Piperidine-4-carboximidamide

  • Piperidine-3-carboxylic acid

  • Piperidine-3-carboxamide

Properties

IUPAC Name

piperidine-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c7-6(8)5-2-1-3-9-4-5/h5,9H,1-4H2,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUABPLGJPNFBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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